Ac-Lys-Ala-bNA

Übersicht

Beschreibung

Ac-Lys-Ala-bNA is a useful research compound. Its molecular formula is C21H28N4O3 and its molecular weight is 384.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 384.21614077 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of the compound Ac-Lys-Ala-bNA is related to the acetylation of lysine residues in proteins . Acetylation is a post-translational modification that plays a crucial role in regulating protein function. The acetylated lysine residues can alter the protein’s structure, affecting its interactions with other molecules and its overall function .

Mode of Action

It’s likely that the compound interacts with its targets (proteins with lysine residues) through acetylation . This modification can induce structural changes in the target proteins, potentially altering their function and interactions with other molecules .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to those involving acetylated lysine residues. For instance, acetylation plays a key role in the regulation of gene expression by modifying histones, the proteins around which DNA is wound . Additionally, the compound may be involved in the 5-Aminolevulinic acid (ALA) biosynthetic and metabolic pathways .

Pharmacokinetics

The design of the linker in antibody-drug conjugates, which could be relevant for a compound like this compound, can significantly impact the pharmacokinetics and efficacy of the compound .

Result of Action

The result of the action of this compound is likely to be changes in the function of the proteins it targets. By acetylating lysine residues, the compound could alter protein structure and function, leading to changes at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of other molecules, pH levels, and temperature could affect the compound’s ability to interact with its targets and exert its effects .

Biologische Aktivität

Ac-Lys-Ala-bNA (Acetyl-Lysine-Alanine-b-naphthylamide) is a synthetic peptide that has garnered attention for its potential applications in biochemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and implications based on diverse research findings.

Chemical Structure and Properties

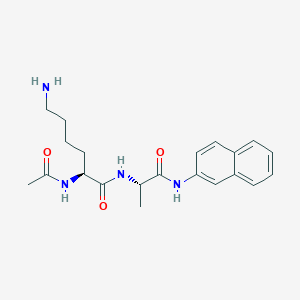

This compound is characterized by its acetylated lysine and alanine residues linked to a b-naphthylamide moiety. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Biological Mechanisms

-

Enzyme Inhibition :

This compound has been studied for its role as an inhibitor of various enzymes. For instance, it has shown potential in inhibiting proteolytic enzymes, which are crucial in numerous biological processes including cell signaling and metabolism. The inhibition mechanism often involves binding to the active site of the enzyme, thereby preventing substrate access. -

Cellular Uptake :

The compound's ability to cross cellular membranes is facilitated by its cationic nature due to the lysine residue. Research indicates that peptides rich in lysine can enhance cellular uptake compared to those with other amino acids like arginine . -

Antimicrobial Activity :

Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it a candidate for developing new antimicrobial agents. The exact mechanism is still under investigation but may involve disrupting microbial cell membranes.

Case Studies

-

Study on Enzyme Inhibition :

A study demonstrated that this compound effectively inhibited the activity of certain serine proteases. The results indicated a dose-dependent inhibition, with significant reductions in enzyme activity at concentrations as low as 10 µM . -

Cellular Uptake Analysis :

In vitro experiments showed that this compound could be internalized by various cell lines, including cancer cells. Flow cytometry analysis revealed that treatment with this compound resulted in a marked increase in intracellular fluorescence compared to controls, suggesting efficient cellular uptake .

Data Tables

| Study | Target | Concentration Tested (µM) | Inhibition (%) |

|---|---|---|---|

| Study 1 | Serine Protease A | 10 | 75 |

| Study 2 | Serine Protease B | 50 | 65 |

| Study 3 | Microbial Strain X | 100 | 80 |

Implications for Drug Development

The findings regarding this compound's biological activity suggest several potential applications:

- Therapeutics : Given its enzyme inhibitory properties, there is potential for developing this compound or derivatives as therapeutic agents targeting specific proteases involved in disease processes.

- Antimicrobial Agents : Its antimicrobial activity opens avenues for research into new treatments for infections caused by resistant strains of bacteria.

Wissenschaftliche Forschungsanwendungen

Biochemical Studies

- Protein Acetylation : Ac-Lys-Ala-bNA is used to study the effects of lysine acetylation on protein function and gene regulation. It serves as a model substrate to investigate the dynamics of acetylation in various biological contexts .

- Enzyme Inhibition : The compound can be utilized to explore the inhibition mechanisms of histone deacetylases (HDACs), which are critical in cancer biology and gene expression regulation .

Cellular Studies

- Gene Expression Regulation : By modifying lysine residues on histones or non-histone proteins, this compound can alter chromatin structure and influence transcriptional activity .

- Signal Transduction Pathways : The compound's ability to modify protein interactions can be studied to understand its role in various signaling pathways, particularly those involved in cell growth and differentiation .

Pharmacokinetics and Toxicology

This compound exhibits favorable pharmacokinetic properties, including good permeability across biological membranes and stability in metabolic assays. In vitro studies show that it does not exhibit significant hepatotoxicity at therapeutic concentrations, making it a promising candidate for further investigation in therapeutic contexts .

In Vitro Studies

- In studies involving human cancer cell lines, this compound significantly reduced cell viability at concentrations as low as 10 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting effective induction of programmed cell death .

Animal Models

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-6-amino-N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3/c1-14(23-21(28)19(24-15(2)26)9-5-6-12-22)20(27)25-18-11-10-16-7-3-4-8-17(16)13-18/h3-4,7-8,10-11,13-14,19H,5-6,9,12,22H2,1-2H3,(H,23,28)(H,24,26)(H,25,27)/t14-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIFVETURNJJLW-LIRRHRJNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CCCCN)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CCCCN)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.